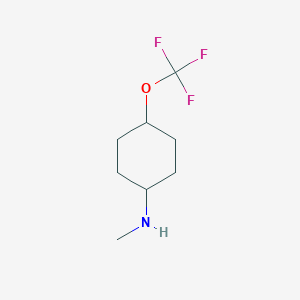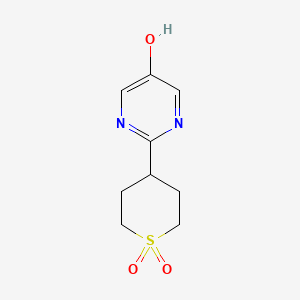
(S)-1-(tert-Butoxycarbonyl)-3-(3-chloropropyl)pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(tert-Butoxycarbonyl)-3-(3-chloropropyl)pyrrolidine-3-carboxylic acid is a chiral compound often used in organic synthesis. It features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a 3-chloropropyl group. The compound’s stereochemistry is specified by the (S)-configuration, indicating the spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(tert-Butoxycarbonyl)-3-(3-chloropropyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is constructed through cyclization reactions.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Addition of the 3-Chloropropyl Group: The 3-chloropropyl group is introduced via nucleophilic substitution reactions, often using 3-chloropropylamine or similar reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and automated synthesis platforms.
化学反応の分析
Types of Reactions
(S)-1-(tert-Butoxycarbonyl)-3-(3-chloropropyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, amines, and alcohols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various alkyl or aryl groups.
科学的研究の応用
(S)-1-(tert-Butoxycarbonyl)-3-(3-chloropropyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action for (S)-1-(tert-Butoxycarbonyl)-3-(3-chloropropyl)pyrrolidine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would vary based on the compound’s use.
類似化合物との比較
Similar Compounds
®-1-(tert-Butoxycarbonyl)-3-(3-chloropropyl)pyrrolidine-3-carboxylic acid: The enantiomer of the compound with different stereochemistry.
1-(tert-Butoxycarbonyl)-3-(3-chloropropyl)pyrrolidine-3-carboxylic acid: Without specific stereochemistry.
Other Boc-protected pyrrolidines: Compounds with similar protecting groups and ring structures.
Uniqueness
(S)-1-(tert-Butoxycarbonyl)-3-(3-chloropropyl)pyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs.
特性
分子式 |
C13H22ClNO4 |
|---|---|
分子量 |
291.77 g/mol |
IUPAC名 |
(3S)-3-(3-chloropropyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H22ClNO4/c1-12(2,3)19-11(18)15-8-6-13(9-15,10(16)17)5-4-7-14/h4-9H2,1-3H3,(H,16,17)/t13-/m0/s1 |
InChIキー |
YMWIWDLXVKENOA-ZDUSSCGKSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CC[C@](C1)(CCCCl)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CCCCl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane](/img/structure/B12956122.png)
![8-chloro-2-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12956123.png)

![5-(4-Amino-1-(4-aminobutyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzo[d]oxazol-2-amine 2,2,2-trifluoroacetate](/img/structure/B12956136.png)



